REACTION_SMILES
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[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:7][O:8][c:9]1[cH:10][cH:11][c:12]([N+:15]([O-:16])=[O:17])[cH:13][cH:14]1.[Cl:18][c:19]1[cH:20][cH:21][c:22]([O:23][CH2:24][C:25]#[N:26])[cH:27][cH:28]1.[ClH:29].[K+:6].[O:30]=[CH:31][N:32]([CH3:33])[CH3:34]>>[CH3:7][O:8][c:9]1[cH:10][c:11]([CH2:24][C:25]#[N:26])[c:12]([N+:15]([O-:16])=[O:17])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCOc1ccc(Cl)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])c(CC#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |